molecular formula C13H18N4O B7055298 (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide

(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide

Cat. No.: B7055298
M. Wt: 246.31 g/mol
InChI Key: OCXAMANINUXDGS-PSASIEDQSA-N
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Description

(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a cyclopropylpyrimidinyl group and a carboxamide group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate diamine and a diester or diketone under acidic or basic conditions.

    Introduction of the Cyclopropylpyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with a cyclopropylamine.

    Attachment of the Carboxamide Group: The final step usually involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for binding studies or as a lead compound in drug discovery.

Medicine

In medicine, this compound might be explored for its pharmacological properties. Researchers could study its effects on various biological pathways to determine its potential therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.

    Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxylate
  • (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carbothioamide

Uniqueness

What sets (3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

(3S,4S)-1-(2-cyclopropylpyrimidin-4-yl)-4-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8-6-17(7-10(8)12(14)18)11-4-5-15-13(16-11)9-2-3-9/h4-5,8-10H,2-3,6-7H2,1H3,(H2,14,18)/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXAMANINUXDGS-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)N)C2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)N)C2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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